molecular formula C14H14N2O B2731406 N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide CAS No. 2411318-71-1

N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide

Cat. No. B2731406
CAS RN: 2411318-71-1
M. Wt: 226.279
InChI Key: XONNPNADDGYJKT-UHFFFAOYSA-N
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Description

N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide, also known as CP-544326, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclobutane derivatives and has been found to exhibit biological activity against various diseases. In

Mechanism of Action

The mechanism of action of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors involved in the development of various diseases. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to reduce seizure activity in animal models of epilepsy. Furthermore, it has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. Additionally, it has been found to exhibit potent biological activity against various diseases. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, its potential toxicity and side effects have not been fully characterized.

Future Directions

There are several future directions for the study of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide. One direction is to investigate its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. Furthermore, the development of more potent and selective derivatives of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide may lead to the discovery of new therapeutic agents. Finally, the use of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide in combination with other drugs may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide involves the reaction of 3-bromo-3-phenylcyclobutene with propargylamine, followed by the addition of cyanide ion to the resulting propargylamine intermediate. The final product is obtained by the removal of the protecting group from the cyclobutane ring. This method has been reported to yield high purity and high yield of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide.

Scientific Research Applications

N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been reported to have potential as an anticancer agent. Several studies have investigated the effects of N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide on various cancer cell lines, and it has been found to induce apoptosis and inhibit cell proliferation.

properties

IUPAC Name

N-(3-cyano-3-phenylcyclobutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-13(17)16-12-8-14(9-12,10-15)11-6-4-3-5-7-11/h2-7,12H,1,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONNPNADDGYJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(C1)(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Cyano-3-phenylcyclobutyl)prop-2-enamide

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